3-(4-fluorophenyl)-N-{5-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-{5-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenyl, pyrazolyl, and oxazole moieties, which contribute to its distinct chemical behavior and potential utility in medicinal chemistry and other areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-{5-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through various organic reactions such as nucleophilic substitution, cyclization, and condensation reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring cost-effectiveness and safety. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N-{5-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced properties .
Scientific Research Applications
3-(4-fluorophenyl)-N-{5-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide has been explored for various scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms[][3].
Biology: Its unique structure allows for interactions with biological targets, making it a candidate for studying enzyme inhibition and receptor binding[][3].
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases[][3].
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes[][3].
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N-{5-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The compound’s structure allows it to fit into binding sites with high affinity, thereby influencing the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one
- N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-N-{5-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H24FN5O3 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[5-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazol-3-yl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C22H24FN5O3/c1-14-7-9-27(10-8-14)21(29)13-28-15(2)11-20(25-28)24-22(30)19-12-18(26-31-19)16-3-5-17(23)6-4-16/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,24,25,30) |
InChI Key |
SIHOQPIUYQALDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=CC(=N2)NC(=O)C3=CC(=NO3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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